molecular formula C9H7ClN4O B13289162 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13289162
M. Wt: 222.63 g/mol
InChI Key: APRVWAULNXAWFO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a versatile chemical scaffold designed for pharmaceutical research and development. This compound integrates two privileged heterocyclic structures—a pyrazole ring and a pyrimidine carbaldehyde—into a single molecular framework, creating a valuable building block for constructing novel bioactive molecules. The 4-chloro-3-methylpyrazole moiety is a significant structural feature found in compounds with demonstrated pharmacological activity, particularly in the development of anti-inflammatory and analgesic agents . The carbaldehyde functional group on the pyrimidine ring provides a highly reactive site for further synthetic modification, most notably through Schiff base condensation reactions, which are extensively utilized in medicinal chemistry to create novel compounds with enhanced biological properties . Schiff bases derived from similar pyrazole-carbaldehyde hybrids have shown promising broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative pathogens, as well as antifungal properties . Some structurally related Schiff base compounds have also demonstrated significant immunomodulatory effects, with certain derivatives enhancing intracellular killing activity in immune cells . The molecular architecture of this compound suggests potential utility across multiple research domains, including the development of enzyme inhibitors targeting crucial biological pathways, investigation of structure-activity relationships in heterocyclic chemistry, and exploration of novel mechanisms of action for therapeutic intervention. Researchers value this compound for its synthetic versatility, which enables the generation of diverse chemical libraries for biological screening. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and federal regulations.

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H7ClN4O/c1-6-8(10)4-14(13-6)9-11-2-7(5-15)3-12-9/h2-5H,1H3

InChI Key

APRVWAULNXAWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and functional groups. Below is a detailed comparison:

Pyrazole-Substituted Pyrimidine Derivatives
Compound Name Substituents/Modifications Key Properties/Applications Reference
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde Pyrazole (4-Cl, 3-Me), Pyrimidine-5-CHO High reactivity for Schiff base formation; agrochemical intermediates
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde Pyrazole (5-Cl, 3-Me, 1-p-tolyl), 4-CHO Used in pesticide synthesis; lower pyrimidine ring stability
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Pyrimidine (4-NH₂, 2-SMe), 5-CHO Enhanced nucleophilicity due to amino group; medicinal chemistry applications

Key Observations :

  • The pyrimidine core in the target compound offers greater π-conjugation compared to purely pyrazole-based analogs, influencing electronic properties and stability .
  • Substitution at pyrimidine-5 with a formyl group (vs. pyrazole-4 in analogs like 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde) increases electrophilicity, favoring reactions with amines or hydrazines .
Sulfur-Containing Analogs
Compound Name Substituents/Modifications Key Properties/Applications Reference
2-(Methylthio)pyrimidine-5-carbaldehyde Pyrimidine-2-SMe, 5-CHO Thioether group improves lipophilicity; used in antiviral agents
7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolopyrimidine core, 2-SMe, 6-amide Demonstrates kinase inhibition; highlights role of fused rings in bioactivity

Key Observations :

  • Replacement of the pyrazole moiety with sulfur-containing groups (e.g., methylthio) alters solubility and binding affinity in biological systems .
  • The target compound lacks the fused heterocyclic systems seen in pyrrolopyrimidine derivatives, reducing steric hindrance but limiting target-specific interactions .
Chlorinated Pyrazole Derivatives
Compound Name Substituents/Modifications Key Properties/Applications Reference
5-Chloro-3-methyl-4-nitro-1H-pyrazole Pyrazole (5-Cl, 3-Me, 4-NO₂) High electrophilicity; precursor for explosives and dyes
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Pyrazole (5-Cl, 3-Me, 1-4-Cl-C₆H₄), 4-CHO Dual chloro groups enhance pesticidal activity

Key Observations :

  • The target compound’s chlorine at pyrazole-4 (vs. pyrazole-5 in 5-chloro-3-methyl-4-nitro-1H-pyrazole) reduces steric clash with the pyrimidine ring, improving synthetic accessibility .
  • Di-chlorinated analogs (e.g., 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) exhibit higher bioactivity but lower solubility .

Biological Activity

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration combining pyrazole and pyrimidine rings, which contributes to its diverse biological applications. The compound's molecular formula is C9_9H7_7ClN4_4O, with a molecular weight of 222.63 g/mol .

Biological Activities

1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. The binding affinity and specificity of the compound towards these enzymes suggest potential applications in drug development targeting inflammatory diseases .

2. Anti-Cancer Properties
Studies have shown that 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde may act as a receptor modulator, influencing pathways associated with cancer cell proliferation and survival. Its mechanism of action likely involves the modulation of receptor functions that are crucial in cancer progression .

3. Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated using various models, including the carrageenan-induced paw edema model in rats. Results indicated that derivatives of this compound could significantly reduce inflammation, with some showing comparable effectiveness to established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Assessment
A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives, including 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde, for their COX-2 inhibitory activity. The results demonstrated that certain derivatives exhibited high selectivity and potency, indicating their potential as safe anti-inflammatory agents .

Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit target enzymes, suggesting its utility in therapeutic applications aimed at metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivity Index (SI)Reference
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehydeAnti-inflammatory, Enzyme inhibitorHigh
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidineAnti-inflammatoryModerate
Pyrazolo[1,5-a]pyrimidinesAnticancer, Selective protein inhibitorVariable

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde?

The compound can be synthesized via a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by nucleophilic substitution with phenols under basic conditions (e.g., K₂CO₃) . For analogous pyrazole-carbaldehyde derivatives, optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to suppress side reactions like over-formylation or decomposition .

Q. How can impurities be effectively removed during purification?

Due to poor solubility in common solvents, recrystallization from DMF is recommended for high-purity isolation. Alternatively, silica gel chromatography with gradients of hexanes/EtOAc (e.g., 1:1 v/v) can resolve structurally similar byproducts, as demonstrated for pyridopyrimidinone derivatives .

Q. What crystallographic tools are suitable for structural determination?

SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For this compound, single-crystal X-ray diffraction combined with SHELX refinement can resolve positional disorder in the pyrazole and pyrimidine rings, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How does stereochemical induction occur in derivatives of pyrimidine-5-carbaldehyde?

Enantioselective additions (e.g., of i-Pr₂Zn) to the aldehyde group can achieve >95% ee using chiral catalysts like (R)- or (S)-α-methyl-d3-alanine. The prochiral nature of the aldehyde allows orientation-dependent chirality transfer, as shown in asymmetric autocatalysis studies . Mechanistic studies suggest that π-π stacking between the pyrimidine ring and the catalyst dictates stereochemical outcomes .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies often arise from substituent electronic effects on the pyrazole ring. For example, replacing the chloro group with methoxy or ethylthio moieties (as in JSF-4271/JSF-4297) alters electron density, impacting binding to biological targets. Computational modeling (DFT) and in vitro assays with standardized cell lines (e.g., Mtb-infected macrophages) can reconcile such contradictions .

Q. How can enantioselectivity reversal be exploited in mechanistic studies?

Unusual reversals (e.g., (S)- to (R)-configurations) are observed under varying temperatures or solvent polarities. For instance, (S)-1-phenethyl alcohol induces (S)-alkanol formation at 0°C, while thermal equilibration at 25°C reverses selectivity. Monitoring reaction kinetics via HPLC with chiral columns (≥95% purity) is essential to track these phenomena .

Q. What analytical methods resolve ambiguities in NMR and mass spectrometry data?

Overlapping signals in ¹H-NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) can be clarified by COSY or HSQC experiments . High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isobaric impurities, while IR spectroscopy confirms aldehyde C=O stretches (~1700 cm⁻¹) .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic control (low-temperature reactions) to prevent aldehyde oxidation.
  • Data Validation : Cross-validate crystallographic data with computational models (Mercury CSD) .
  • SAR Design : Prioritize substituents at the pyrazole 3-methyl and pyrimidine 5-positions for maximal bioactivity modulation .

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